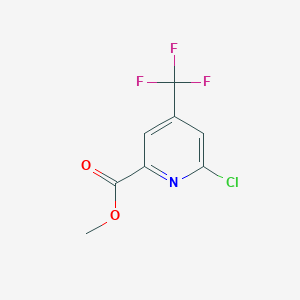

Methyl 6-chloro-4-(trifluoromethyl)picolinate

Description

Methyl 6-chloro-4-(trifluoromethyl)picolinate is a methyl ester derivative of picolinic acid, featuring a chlorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring. This compound is part of a broader class of halogenated and fluorinated picolinates, which are critical intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents, which enhance reactivity and metabolic stability .

Properties

Molecular Formula |

C8H5ClF3NO2 |

|---|---|

Molecular Weight |

239.58 g/mol |

IUPAC Name |

methyl 6-chloro-4-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-6(9)13-5/h2-3H,1H3 |

InChI Key |

LCBBGILXJASALB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chlorination of Pyridine Carboxylate Esters

One established method involves the chlorination of oxy-5-(trifluoromethyl)pyridine-2-carboxylic acid methyl ester (also known as 2-pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester, 1-oxide) using phosphoryl trichloride (POCl3) as the chlorinating agent. The procedure is as follows:

- The starting ester (2.2 g, 10 mmol) is added portion-wise to 10 mL of phosphoryl trichloride at 0 °C.

- The reaction mixture is then stirred at 50 °C overnight.

- After completion, the solvent is removed under reduced pressure to yield a brown oil.

- This oil is dissolved in ethyl acetate, neutralized carefully with aqueous sodium carbonate solution, and extracted with ethyl acetate.

- The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by column chromatography on silica gel using 3% ethyl acetate in petroleum ether as eluent.

- The target compound is obtained as a white solid with a yield of 63%.

This method yields methyl 6-chloro-5-(trifluoromethyl)picolinate with a molecular weight of 239.58 g/mol and a molecular formula of C8H5ClF3NO2.

Alternative Synthetic Routes via Multi-Step Functional Group Transformations

In related pyridine derivatives, synthetic strategies often involve:

- Starting from halogenated pyridine-2-carboxylates or their N-oxides.

- Sequential halogenation, amination, fluorination, or substitution reactions.

- Use of transition metal-catalyzed coupling reactions (e.g., Suzuki–Miyaura coupling) to introduce aryl or other substituents.

- Protection and deprotection steps of amino groups using phthaloyl chloride and ammonium hydroxide.

- Nucleophilic substitutions on pyridine rings to introduce trifluoromethyl or other fluorinated groups.

- Hydrolysis and esterification steps to yield the final methyl ester of the picolinate.

These methods are exemplified in the synthesis of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate derivatives, which share structural similarity and synthetic logic with this compound.

Catalytic Selective Dechlorination for Chlorinated Picolinic Acids

For chlorinated picolinic acids, selective reductive dechlorination of tetrachloropicolinic acids using catalysts prepared from zinc and nickel compounds with bidentate ligands in polar solvents has been reported. This method allows the preparation of 4,5,6-trichloropicolinic acid, which can be a precursor for further functionalization to this compound derivatives.

Comparative Summary of Preparation Methods

Research Findings and Notes on Preparation

- The chlorination method using phosphoryl trichloride is well-documented and yields the target this compound in acceptable yields with straightforward workup and purification.

- Multi-step synthetic routes involving protection/deprotection and Pd-catalyzed coupling provide flexibility to introduce various substituents, including trifluoromethyl groups, and are useful for preparing analogues for biological testing.

- Selective catalytic dechlorination enables modification of highly chlorinated picolinic acid derivatives, which can be further functionalized to target compounds.

- The trifluoromethyl group introduction is often achieved via nucleophilic substitution or coupling reactions with trifluoromethylated building blocks.

- Purification typically involves silica gel chromatography with petroleum ether and ethyl acetate mixtures.

- Characterization of the products includes mass spectrometry, NMR spectroscopy, and sometimes single-crystal X-ray diffraction for structural confirmation.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 6-chloro-4-(trifluoromethyl)picolinate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

Substitution: Formation of 6-hydroxy-4-(trifluoromethyl)picolinate.

Reduction: Formation of 6-chloro-4-(trifluoromethyl)picolinic alcohol.

Oxidation: Formation of 6-chloro-4-(trifluoromethyl)picolinic acid.

Scientific Research Applications

Chemistry:

Methyl 6-chloro-4-(trifluoromethyl)picolinate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and agrochemical research .

Biology:

In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It is also employed in the development of new pharmaceuticals due to its potential bioactivity .

Medicine:

The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific enzymes and receptors .

Industry:

In the industrial sector, this compound is used in the production of herbicides and pesticides. Its unique chemical properties make it an effective agent in controlling unwanted vegetation .

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-(trifluoromethyl)picolinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Electronic Effects :

- The target compound’s -CF₃ group at the 4-position and Cl at the 6-position create a strong electron-withdrawing environment, polarizing the pyridine ring and enhancing electrophilic substitution reactivity compared to analogs with -CF₃ at the 3- or 5-positions .

Functional Group Variations

Ester vs. Acid Derivatives

- Methyl 6-chloro-4-(trifluoromethyl)picolinate (ester) exhibits higher lipophilicity than its carboxylic acid counterpart, 6-chloro-4-(trifluoromethyl)picolinic acid, improving membrane permeability in biological systems .

- Acid derivatives (e.g., 6-(trifluoromethyl)picolinic acid) are more reactive in coupling reactions (e.g., amide formation) but may require protection/deprotection strategies in multistep syntheses .

Substituent Type Comparisons

- Methyl 6-chloro-5-methylpicolinate (similarity 0.94, ): Replacing -CF₃ with -CH₃ reduces electron-withdrawing effects, decreasing stability toward nucleophilic attack but improving solubility in nonpolar solvents.

Data Tables

Table 1: Structural Comparison of Key Analogs

| Compound Name | Substituents | Position | Functional Group | Key Property Differences |

|---|---|---|---|---|

| This compound | Cl, CF₃ | 6, 4 | Ester | High lipophilicity, strong EWG effects |

| 6-Chloro-4-(trifluoromethyl)picolinic acid | Cl, CF₃ | 6, 4 | Carboxylic acid | Higher reactivity in coupling reactions |

| Methyl 6-chloro-3-(trifluoromethyl)picolinate | Cl, CF₃ | 6, 3 | Ester | Increased steric hindrance near nitrogen |

Biological Activity

Methyl 6-chloro-4-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro and a trifluoromethyl group on a picolinate backbone. This unique structure contributes to its biological activity, particularly in relation to cannabinoid receptors and antimicrobial properties.

Cannabinoid Receptor Agonism

One of the most notable biological activities of this compound is its role as a cannabinoid CB2 receptor agonist . Research indicates that this compound can modulate pain and inflammation, making it a candidate for therapeutic applications in pain management.

Table 1: Binding Affinity of this compound to Cannabinoid Receptors

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| CB1 | Not significant |

| CB2 | Moderate |

Antimicrobial Properties

In addition to its interaction with cannabinoid receptors, this compound has exhibited antimicrobial activity . Its structural similarities to other biologically active compounds suggest potential effectiveness against various pathogens. Studies have shown that modifications in the trifluoromethyl and chloro groups can enhance its antimicrobial efficacy .

Table 2: Antimicrobial Efficacy Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 16 µg/mL |

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in understanding how variations in chemical structure affect biological activity. For instance, the incorporation of different substituents at the 4-position of the picolinate ring has been shown to influence binding affinity and selectivity towards cannabinoid receptors .

Figure 1: SAR Analysis of this compound Derivatives

SAR Analysis

Case Study 1: Pain Management

A study investigated the efficacy of this compound in a preclinical model of chronic pain. The compound demonstrated significant analgesic effects comparable to standard analgesics, suggesting its potential as a new therapeutic agent for chronic pain management.

Case Study 2: Antimycobacterial Activity

Another study focused on the antimycobacterial properties of this compound against Mycobacterium tuberculosis. Results indicated that it possesses promising anti-TB activity with low cytotoxicity towards human cells, highlighting its therapeutic window for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.